![molecular formula C15H17N5O3 B2393960 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034451-94-8](/img/structure/B2393960.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O3 and its molecular weight is 315.333. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure
The compound’s chemical structure consists of a pyrazolo[5,1-b][1,3]oxazine core fused with a pyrrolidinone ring. The presence of both heterocyclic moieties makes it intriguing for various applications . Here’s the structural representation:
Compound: (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3−(pyridazin−3−yloxy)pyrrolidin−1−yl)methanone\text{Compound: } (6,7\text{-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl})(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone Compound: (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3−(pyridazin−3−yloxy)pyrrolidin−1−yl)methanone
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory Agents: The compound’s unique structure suggests potential anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways, such as inhibiting specific enzymes or modulating cytokine production.
NLRP3 Inhibition: Recent studies have used lipophilic ligand efficiency to identify related compounds as NLRP3 inhibitors. These inhibitors aim to minimize the risk of drug-induced liver injury . Investigating this compound’s NLRP3 inhibitory activity could be valuable.
Biological Activity
Antibiotic and Anti-Alzheimer Activity: Bicyclic pyrazolidinones, similar to our compound, have exhibited antibiotic and anti-Alzheimer activity . Further exploration of its effects on bacterial strains and neurodegenerative processes could be worthwhile.
Protein Kinase Inhibition: The compound’s structure may interact with protein kinases. For instance, inhibition of lymphocyte-specific protein tyrosine kinase (Lck) or Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) could be investigated .
Synthetic Methodology
Heterogeneous Catalysis: Researchers have immobilized Cu(II)–enaminone complexes on silica gel to catalyze azomethine imine-alkyne cycloadditions (CuAIAC). These complexes facilitate the synthesis of 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles . Further optimization of reusability and catalytic efficiency could enhance their utility.
Scalable Synthesis: Efficient synthetic routes are crucial. A straightforward and scalable synthesis of related pyrazolo-fused compounds has been reported, including 3,6-dihydro-5H-pyrazolo[4’,3’:5,6]pyrano[3,4-b]indol-5-one . Similar strategies could be applied to our compound.
Conclusion
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to a class of molecules that are often involved in various biological activities . .
Mode of Action
Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to have various effects at the molecular and cellular levels .
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-14(12-9-17-20-6-2-8-22-15(12)20)19-7-4-11(10-19)23-13-3-1-5-16-18-13/h1,3,5,9,11H,2,4,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHZFAINNMEYFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(C3)OC4=NN=CC=C4)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone |
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